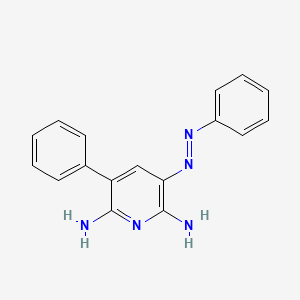
3-Phenylphenazopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylphenazopyridine is a chemical compound known for its diverse applications in scientific research and industry. It is an impurity of phenazopyridine, a well-known urinary tract analgesic. The compound has a molecular formula of C11H11N5 and a molar mass of 213.244 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylphenazopyridine typically involves the iodination of pyridine derivatives. For example, 3-iodopyridine-2,6-diamine can be used as an intermediary in the synthesis process . The reaction conditions often include the use of catalysts such as iodotrimethylsilicone and specific temperature controls to ensure the correct attachment of functional groups.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using gas-phase reactions over shape-selective catalysts like ZSM-5 zeolite . These methods are designed to maximize yield and purity while minimizing production costs.
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenylphenazopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly halogenation, are common and involve replacing hydrogen atoms with halogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like iodine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce iodinated or brominated derivatives of this compound.
Aplicaciones Científicas De Investigación
3-Phenylphenazopyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological studies.
Industry: Utilized in the development of photovoltaic devices and organic electronics.
Mecanismo De Acción
The mechanism of action of 3-Phenylphenazopyridine is not fully understood. it is known to exert effects through interactions with specific molecular targets. For example, phenazopyridine, a related compound, is known to inhibit voltage-gated sodium channels and possibly group A nerve fibers . This suggests that this compound may have similar mechanisms of action, impacting cellular pathways involved in nociception and other physiological processes .
Comparación Con Compuestos Similares
Phenazopyridine: Known for its use as a urinary tract analgesic.
3-Iodopyridine: Used as an intermediate in the synthesis of various pyridine derivatives.
2,6-Diamino-3-phenylazopyridine: A related compound with similar chemical properties.
Uniqueness: 3-Phenylphenazopyridine is unique due to its specific structural features and diverse applications. Unlike phenazopyridine, which is primarily used for its analgesic properties, this compound has broader applications in scientific research and industry, making it a valuable compound for various fields.
Propiedades
Fórmula molecular |
C17H15N5 |
|---|---|
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
3-phenyl-5-phenyldiazenylpyridine-2,6-diamine |
InChI |
InChI=1S/C17H15N5/c18-16-14(12-7-3-1-4-8-12)11-15(17(19)20-16)22-21-13-9-5-2-6-10-13/h1-11H,(H4,18,19,20) |
Clave InChI |
RBGZGPSVFJKROH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(N=C2N)N)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



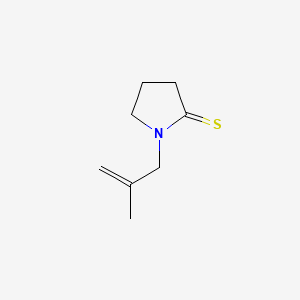
![(R)-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13837122.png)
![2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride](/img/structure/B13837127.png)
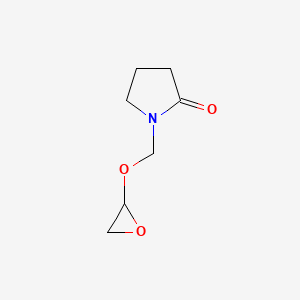

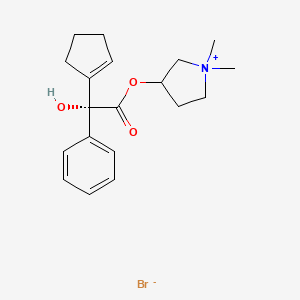
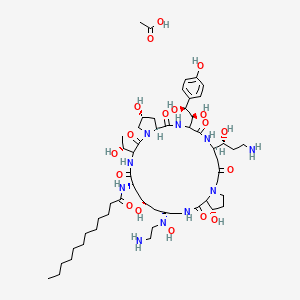

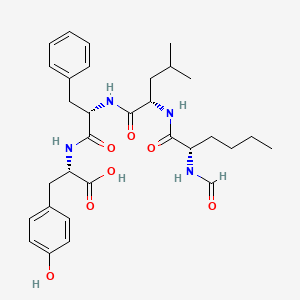
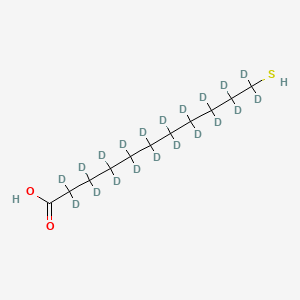
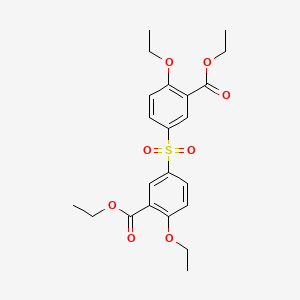
![4-Chloro-1-ethylpyrrolo[2,3-c]pyridine](/img/structure/B13837186.png)

